

# A Comparative Guide to the $^{13}\text{C}$ NMR Characterization of 4-Alkylated Tetrahydropyrans

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## Compound of Interest

Compound Name: *4-(2-Bromoethyl)tetrahydropyran*

Cat. No.: *B1291720*

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This guide provides a comparative analysis of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for tetrahydropyran and its 4-methylated derivative. The tetrahydropyran (THP) ring is a common structural motif in many natural products and pharmaceutical compounds, making the clear characterization of its substituted analogues crucial for structural elucidation and quality control. This document summarizes the key  $^{13}\text{C}$  NMR chemical shifts and provides a general experimental protocol for their determination.

While the aim was to provide a broader comparison of various 4-alkylated tetrahydropyrans, a comprehensive and directly comparable public dataset for a homologous series (e.g., ethyl, isopropyl, tert-butyl) was not readily available. The data presented here for the 4-methyl analogue serves as a foundational comparison to the parent heterocycle, illustrating the influence of a simple alkyl substituent on the chemical shifts of the ring carbons.

## Comparative $^{13}\text{C}$ NMR Data

The following table summarizes the  $^{13}\text{C}$  NMR chemical shifts for tetrahydropyran and 4-methyltetrahydropyran. The data was recorded in deuterated chloroform ( $\text{CDCl}_3$ ), a common solvent for NMR analysis. The numbering of the carbon atoms corresponds to the diagram provided in the subsequent section.

| Compound                | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | Alkyl Group Carbons (ppm) |
|-------------------------|-------------|-------------|----------|---------------------------|
| Tetrahydropyran         | 68.7        | 26.0        | 23.3     | N/A                       |
| 4-Methyltetrahydropyran | 67.5        | 34.8        | 31.0     | 22.3 (CH <sub>3</sub> )   |

Note: The chemical shifts can vary slightly depending on the specific experimental conditions such as concentration and temperature.

## Analysis of Substituent Effects

The introduction of a methyl group at the C4 position of the tetrahydropyran ring induces noticeable shifts in the <sup>13</sup>C NMR spectrum.

- C4 Carbon: As expected, the C4 carbon experiences a significant downfield shift (from 23.3 ppm to 31.0 ppm) due to the alpha-effect of the attached methyl group.
- C3/C5 Carbons: The adjacent C3 and C5 carbons also show a substantial downfield shift (from 26.0 ppm to 34.8 ppm), which is a characteristic beta-effect.
- C2/C6 Carbons: The C2 and C6 carbons, which are gamma to the substituent, exhibit a slight upfield shift (from 68.7 ppm to 67.5 ppm). This is a typical gamma-gauche effect, suggesting a chair conformation where the methyl group is predominantly in the equatorial position.

This comparative data is instrumental for scientists to confirm the successful alkylation at the 4-position and to gain insights into the conformational preferences of the substituted ring.

## Experimental Protocols

The following provides a generalized methodology for the acquisition of <sup>13</sup>C NMR spectra for 4-alkylated tetrahydropyrans.

### 1. Sample Preparation:

- Dissolve approximately 10-50 mg of the 4-alkylated tetrahydropyran sample in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

## 2. NMR Data Acquisition:

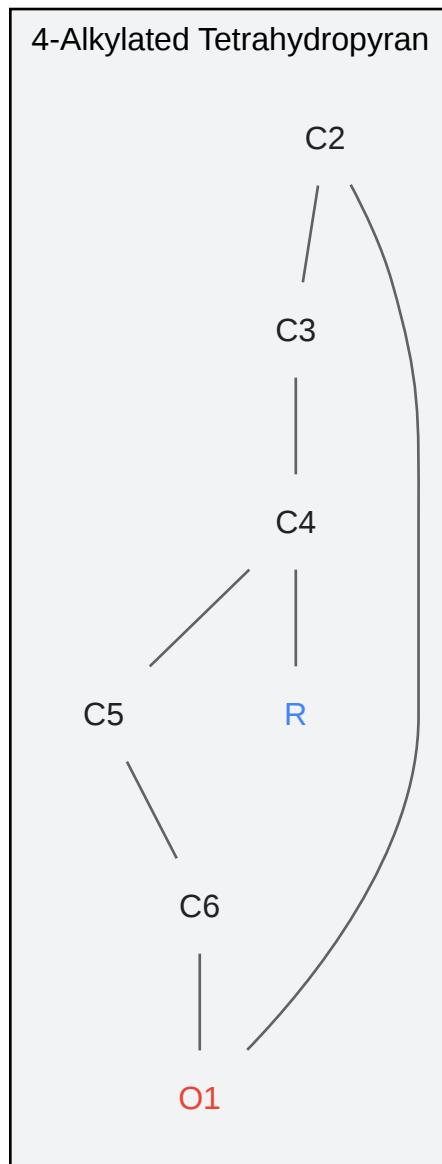
- The  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 75 to 125 MHz for carbon.
- The spectra are acquired at room temperature (approximately 298 K).
- Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
- A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.
- A relaxation delay of 1-2 seconds between pulses is commonly used.

## 3. Data Processing:

- The acquired Free Induction Decay (FID) is processed with a Fourier transform.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the TMS signal at 0.0 ppm.

# Visualization of 4-Alkylated Tetrahydropyran Structure

The following diagram illustrates the general structure of a 4-alkylated tetrahydropyran with the IUPAC numbering convention used for the assignment of the NMR signals.



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Caption: General structure of a 4-alkylated tetrahydropyran.

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